N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
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Overview
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide: is a complex organic compound characterized by its unique structural components, including a bifuran moiety, a hydroxyethyl group, and a methoxyphenyl-substituted cyclopropane carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the bifuran moiety: This can be achieved through a palladium-catalyzed cross-coupling reaction between a furan derivative and a suitable halogenated furan.
Introduction of the hydroxyethyl group: This step involves the reaction of the bifuran intermediate with an appropriate epoxide under acidic or basic conditions to yield the hydroxyethyl-substituted bifuran.
Cyclopropanation: The hydroxyethyl-bifuran intermediate is then subjected to cyclopropanation using a diazo compound in the presence of a transition metal catalyst.
Amidation: Finally, the cyclopropane intermediate is reacted with 2-methoxyphenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC or KMnO4 in an appropriate solvent (e.g., dichloromethane for PCC, water for KMnO4).
Reduction: LiAlH4 in anhydrous ether or THF (Tetrahydrofuran).
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-1-(2-hydroxyphenyl)cyclopropane-1-carboxamide
- N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)cyclopropane-1-carboxamide
Uniqueness
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-25-16-6-3-2-5-14(16)21(10-11-21)20(24)22-13-15(23)17-8-9-19(27-17)18-7-4-12-26-18/h2-9,12,15,23H,10-11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKMEXFLQAHBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CC=C(O3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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